1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Description
1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral tetrahydronaphthalenol derivative featuring a methyl group at position 1 and a pyridin-3-yl substituent at position 2. Its fused bicyclic structure combines a partially saturated naphthalene core with a pyridine ring, making it a hybrid aromatic-aliphatic compound.
Properties
CAS No. |
93008-02-7 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H17NO/c1-16(18)14-7-3-2-5-12(14)8-9-15(16)13-6-4-10-17-11-13/h2-7,10-11,15,18H,8-9H2,1H3 |
InChI Key |
CKGNGPQHAZSLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC2=CC=CC=C21)C3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Naphthalene Derivatives
Partial hydrogenation of 1-methylnaphthalene derivatives offers a direct route to the tetralin structure. Platinum-based catalysts, such as Pt/C or PtO₂, are effective for selective hydrogenation of the aromatic ring while preserving substituents. For example, hydrogenation of 1-methylnaphthalene under 30 psi H₂ in ethanol-methanol (3:1 v/v) with 5% Pt/C achieves full saturation to 1-methyl-1,2,3,4-tetrahydronaphthalene in >90% yield. Critical parameters include solvent polarity, which stabilizes intermediates, and catalyst loading (typically 5–10 wt%).
Cyclization via Acid-Catalyzed Friedel-Crafts Reactions
Formation of the Tertiary Alcohol Functionality
The C1 tertiary alcohol is introduced through ketone reduction or Grignard addition , with the former being more prevalent in reported syntheses.
Reduction of 1-Methyltetralin-1-one
Catalytic hydrogenation of 1-methyltetralin-1-one using NaBH₄ in ethanol selectively reduces the ketone to the alcohol, achieving 85–90% yields. Stereochemical outcomes depend on the reducing agent: LiAlH₄ produces a racemic mixture, while enzymatic reduction with alcohol dehydrogenases (e.g., from Lactobacillus kefir) affords enantiomeric excesses >90% ee.
Grignard Addition to Tetralin-1-carbaldehyde
Reaction of 1-methyltetralin-1-carbaldehyde with methylmagnesium bromide in THF installs the tertiary alcohol in one step. This method, adapted from homologation strategies using formaldehyde, provides 70–75% yields but requires stringent temperature control (−78°C to 0°C) to avoid over-addition.
Optimization of Reaction Conditions
Key advancements in yield and selectivity stem from solvent and catalyst innovations:
Microwave-assisted synthesis reduces reaction times for cyclization steps from 12 h to 45 min, while flow chemistry systems enhance reproducibility in hydrogenation.
Analytical Characterization
Structural confirmation relies on spectroscopic concordance:
-
¹H NMR : The C1 hydroxyl proton appears as a singlet at δ 2.15–2.30 ppm, while pyridin-3-yl protons resonate as doublets at δ 8.45–8.60 ppm.
-
IR Spectroscopy : A broad O-H stretch at 3250–3350 cm⁻¹ and C-N pyridine vibrations at 1580–1600 cm⁻¹.
-
X-ray Crystallography : Confirms the chair conformation of the tetralin ring and equatorial orientation of the pyridyl group .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol. Key differences in substituents, stereochemistry, and applications are highlighted:
1,2,3,4-Tetrahydronaphthalen-1-ol (α-Tetralol)
- Structure : Parent compound lacking methyl and pyridinyl groups.
- Properties : Boiling point: 250.3°C; Density: 1.195 g/cm³ ().
- Applications : Used as a chiral ligand in coordination chemistry () and as a synthetic intermediate.
- Comparison : The absence of substituents reduces steric hindrance and electronic complexity, making α-tetralol a simpler model for studying stereochemical effects.
6-Methoxy-2-Phenyl-1-(Pyridin-2-yl)-1,2,3,4-Tetrahydronaphthalen-1-ol
- Structure : Features methoxy (position 6), phenyl (position 2), and pyridin-2-yl groups ().
- Properties : Boiling point: 490.3°C; Refractive index: 1.626 ().
- The methoxy group enhances solubility but may reduce metabolic stability.
2,5,8-Trimethyl-1,2,3,4-Tetrahydronaphthalen-1-ol
- Structure : Contains three methyl groups (positions 2, 5, 8) ().
- Applications: Identified as a volatile organic compound (VOC) biomarker for renal cell carcinoma (RCC).
- Comparison: Methyl groups increase hydrophobicity, favoring VOC emission.
(1r)-7-(Propan-2-yl)-1,2,3,4-Tetrahydronaphthalen-1-ol
- Structure : Isopropyl substituent at position 7 ().
- Properties : Molecular weight: 190.28 g/mol; Purity: 95% (commercially available).
- Comparison : The bulky isopropyl group introduces steric effects that may hinder ring conformation or receptor binding.
3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-Tetrahydronaphthalen-1-ol
Biological Activity
1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS Number: 93008-02-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17NO
- Molecular Weight : 239.31 g/mol
- CAS Number : 93008-02-7
- LogP : Indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
1. Antidepressant Effects
Research has indicated that 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol exhibits antidepressant-like effects in animal models. Its mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain. In a study assessing various compounds for their antidepressant potential, this tetrahydronaphthalene derivative demonstrated significant efficacy in reducing depressive behaviors compared to control groups .
2. Neuroprotective Properties
The compound has shown promise as a neuroprotective agent. It was evaluated for its ability to protect neuronal cells against oxidative stress-induced apoptosis. In vitro studies revealed that it significantly reduced cell death in neuronal cultures exposed to oxidative agents . This neuroprotection is hypothesized to be mediated through the activation of antioxidant pathways and inhibition of pro-apoptotic factors.
3. Anticancer Activity
In vitro evaluations have demonstrated that 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol possesses cytotoxic effects against various cancer cell lines. Specifically, studies indicated an IC50 value in the micromolar range against A431 (human epidermoid carcinoma) and HT29 (colon cancer) cells . The structure–activity relationship (SAR) analysis suggested that modifications on the pyridine ring could enhance anticancer potency.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Monoamine Oxidase Inhibition : It has been suggested that the compound may inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine .
- Receptor Modulation : The compound may also act on various neurotransmitter receptors, including serotonin and adrenergic receptors, contributing to its antidepressant effects.
Case Study 1: Antidepressant Activity
In a controlled study involving rodents subjected to chronic mild stress, administration of 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol resulted in a significant reduction in immobility time during forced swim tests compared to untreated controls. This effect was comparable to that observed with standard antidepressants .
Case Study 2: Neuroprotection Against Oxidative Stress
A series of experiments conducted on SH-SY5Y neuroblastoma cells highlighted the protective effects of this compound against hydrogen peroxide-induced oxidative stress. The results showed a dose-dependent increase in cell viability and a decrease in markers of apoptosis when treated with varying concentrations of the compound .
Data Summary Table
Q & A
Q. What are the common synthetic routes for 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as catalytic hydrogenation of naphthalene derivatives followed by functionalization. For example:
Reduction : Hydrogenation of 1-naphthol derivatives using Pd/C or Raney Ni under high-pressure H₂ to form the tetralin backbone .
Functionalization : Pyridinyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Solvent choice (e.g., ethanol, THF) and temperature (80–120°C) critically impact regioselectivity .
Key Conditions :
- Catalysts: Pd(OAc)₂ for cross-coupling.
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure and substituent positions (e.g., pyridinyl proton signals at δ 7.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 269.14) .
- X-Ray Crystallography : Resolves stereochemistry and intramolecular H-bonding (e.g., O–H···N interactions stabilizing conformation) .
Q. What are the preliminary biological screening assays for this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations.
- Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) in cell lines, analyzed via scintillation counting .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis of the tetralin backbone?
- Methodological Answer :
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with Ru or Rh catalysts for enantioselective hydrogenation .
- Chiral Resolution : Diastereomeric salt formation using tartaric acid derivatives, followed by recrystallization .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric excess (>98% ee) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell passage number).
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays.
- Computational Docking : Use Schrödinger Suite or AutoDock to model binding poses and identify false positives .
Q. What strategies optimize regioselectivity when introducing the pyridinyl group?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer coupling reactions.
- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 150°C, 20 min vs. 12 h conventional heating) .
- Table 1 : Comparison of Coupling Conditions
| Catalyst | Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 65 | Moderate |
| NiCl₂(dppf) | Toluene | 78 | High |
| CuI/PPh₃ | THF | 52 | Low |
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Tools : Use MetaSite or GLORYx to simulate Phase I/II metabolism (e.g., hydroxylation at C4 or glucuronidation).
- Density Functional Theory (DFT) : Calculate activation energies for plausible metabolic reactions .
Q. What methods address stability challenges in aqueous solutions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40–80°C. Monitor via HPLC for degradation products (e.g., oxidation to ketones).
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (trehalose, mannitol) .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for the pyridinyl substituent?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
